3-(Difluoromethoxy)benzimidamide
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Overview
Description
3-(Difluoromethoxy)benzimidamide is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)benzimidamide typically involves the reaction of ortho-phenylenediamines with benzaldehydes under mild conditions. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
3-(Difluoromethoxy)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Reagents such as sodium metabisulphite, sodium hydroxide, and bromomethyl cyclopropane are commonly used. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethoxy)benzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)benzimidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of proteins involved in epithelial-mesenchymal transformation, which plays a role in fibrosis . The compound’s effects are mediated through pathways such as the TGF-β1/Smad signaling pathway .
Comparison with Similar Compounds
3-(Difluoromethoxy)benzimidamide can be compared with other benzimidazole derivatives, such as:
Osimertinib: A benzimidazole-based anticancer drug.
Navelbine: Another benzimidazole derivative used in cancer treatment.
Alectinib: A benzimidazole compound with anticancer properties. The uniqueness of this compound lies in its difluoromethoxy group, which enhances its chemical stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H8F2N2O |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
3-(difluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H3,11,12) |
InChI Key |
YZMPSQTYKIMBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=N)N |
Origin of Product |
United States |
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